molecular formula C31H38O18 B3330589 3',7-Di-O-(beta-hydroxyethyl)rutoside CAS No. 72352-99-9

3',7-Di-O-(beta-hydroxyethyl)rutoside

Cat. No.: B3330589
CAS No.: 72352-99-9
M. Wt: 698.6 g/mol
InChI Key: IGDOAOGJDFUOHD-MVXJRKCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,7-Di-O-(beta-hydroxyethyl)rutoside is a hydroxyethyl derivative of rutoside, a flavonoid glycosideThese compounds are not found in food and are typically taken as supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,7-Di-O-(beta-hydroxyethyl)rutoside involves the hydroxyethylation of rutoside. This process typically includes the reaction of rutoside with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which acts as a catalyst .

Industrial Production Methods

Industrial production of 3’,7-Di-O-(beta-hydroxyethyl)rutoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3’,7-Di-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

3’,7-Di-O-(beta-hydroxyethyl)rutoside has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential benefits in treating conditions like chronic venous insufficiency and hypertensive microangiopathy.

    Industry: Used in the formulation of supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’,7-Di-O-(beta-hydroxyethyl)rutoside involves its interaction with the microvascular endothelium. It reduces hyperpermeability and edema by stabilizing the capillary walls and reducing leakage from small blood vessels. This compound also improves microvascular perfusion and reduces erythrocyte aggregation .

Comparison with Similar Compounds

3’,7-Di-O-(beta-hydroxyethyl)rutoside is unique among hydroxyethylrutosides due to its specific hydroxyethylation pattern. Similar compounds include:

  • Monoxerutin
  • Dihydroxyethylrutoside
  • Troxerutin
  • Tetrahydroxyethylrutoside

These compounds share similar properties but differ in the number and position of hydroxyethyl groups, which can affect their biological activity and therapeutic potential .

Properties

IUPAC Name

5-hydroxy-7-(2-hydroxyethoxy)-2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-16(35)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-15(34)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDOAOGJDFUOHD-MVXJRKCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72352-99-9
Record name 3',7-Di-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072352999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',7-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH70R3IPCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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